H-Gly-His-Arg-Pro-NH2

Description

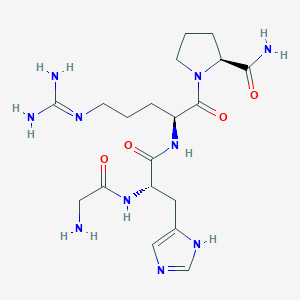

Structure

3D Structure

Properties

IUPAC Name |

(2S)-1-[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H32N10O4/c20-8-15(30)27-13(7-11-9-24-10-26-11)17(32)28-12(3-1-5-25-19(22)23)18(33)29-6-2-4-14(29)16(21)31/h9-10,12-14H,1-8,20H2,(H2,21,31)(H,24,26)(H,27,30)(H,28,32)(H4,22,23,25)/t12-,13-,14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFSSGCULYCDLRM-IHRRRGAJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C(CCCN=C(N)N)NC(=O)C(CC2=CN=CN2)NC(=O)CN)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC2=CN=CN2)NC(=O)CN)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H32N10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Structure and Properties of H-Gly-His-Arg-Pro-NH2

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the tetrapeptide H-Gly-His-Arg-Pro-NH2, a molecule of significant interest in the study of hemostasis and thrombosis. The document details its chemical structure, physicochemical properties, and its role as a mimetic of the "B-knob" in the fibrin (B1330869) polymerization process. Detailed experimental protocols for its synthesis, purification, and characterization are provided to facilitate further research and development in this area.

Introduction

This compound, also known as Glycyl-L-histidyl-L-arginyl-L-prolinamide, is a synthetic tetrapeptide that mimics the N-terminal sequence of the fibrin β-chain (Gly-His-Arg-Pro) exposed after the cleavage of fibrinopeptide B by thrombin. This exposed sequence, termed the "B-knob," plays a role in the lateral aggregation of fibrin protofibrils, a critical step in the formation of a stable fibrin clot. By competing with the natural B-knob for its binding site ("b-hole") on adjacent fibrin monomers, this compound can modulate the structure and stability of the fibrin network. This property makes it a valuable tool for investigating the mechanisms of fibrin polymerization and a potential lead compound for the development of antithrombotic agents.

Chemical Structure and Physicochemical Properties

The structure of this compound consists of four amino acid residues: Glycine, Histidine, Arginine, and Proline, with the C-terminus amidated.

Diagram of the Chemical Structure of this compound

Caption: 2D representation of this compound.

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Chemical Formula | C₁₉H₃₂N₁₀O₄ | [1] |

| Molecular Weight | 464.53 g/mol | [1] |

| CAS Number | 209623-54-1 | [1] |

| Appearance | White to off-white lyophilized powder | |

| Purity (by HPLC) | Typically ≥95% | |

| Calculated Isoelectric Point (pI) | ~11.5 | |

| Solubility | Soluble in water. |

Table 1: Physicochemical Properties of this compound.

Biological Activity and Mechanism of Action

The primary biological activity of this compound stems from its ability to act as a competitive inhibitor in the process of fibrin polymerization.

Fibrin Polymerization Signaling Pathway

Fibrin polymerization is the final step in the coagulation cascade, resulting in the formation of a stable fibrin clot. This process is initiated by the enzyme thrombin, which cleaves fibrinopeptides A and B from the central domain of fibrinogen, exposing the "A" and "B" knobs, respectively. These knobs then bind to complementary "a" and "b" holes on the D-domains of adjacent fibrin monomers, leading to the formation of protofibrils which then aggregate laterally to form a three-dimensional fibrin network.[2][3]

Diagram of the Fibrin Polymerization Pathway

Caption: Simplified signaling pathway of fibrin polymerization.

Interaction with the Fibrinogen "b-hole"

This compound specifically mimics the "B-knob" and competes for the "b-hole" located in the β-chain of the fibrinogen D-domain.[4] This interaction is crucial for the lateral aggregation of protofibrils. By occupying the "b-hole," the peptide prevents the natural "B-knob" from binding, thereby inhibiting the formation of a fully cross-linked and stable fibrin clot. This inhibitory effect can be quantified and is a key measure of the peptide's biological activity.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, purification, and characterization of this compound.

Solid-Phase Peptide Synthesis (SPPS)

Objective: To synthesize the tetrapeptide this compound using Fmoc-based solid-phase chemistry.

Materials:

-

Fmoc-Rink Amide MBHA resin

-

Fmoc-Pro-OH

-

Fmoc-Arg(Pbf)-OH

-

Fmoc-His(Trt)-OH

-

Fmoc-Gly-OH

-

N,N'-Diisopropylcarbodiimide (DIC)

-

Oxyma Pure

-

20% (v/v) Piperidine (B6355638) in DMF

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group from the resin.

-

Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x).

-

Amino Acid Coupling (Proline):

-

Pre-activate Fmoc-Pro-OH (3 eq.) with DIC (3 eq.) and Oxyma Pure (3 eq.) in DMF for 10 minutes.

-

Add the activated amino acid solution to the resin and shake for 2 hours.

-

Monitor the coupling reaction using a Kaiser test.

-

-

Washing: Wash the resin with DMF (3x) and DCM (3x).

-

Repeat for Subsequent Amino Acids: Repeat steps 2-5 for the coupling of Fmoc-Arg(Pbf)-OH, Fmoc-His(Trt)-OH, and Fmoc-Gly-OH in sequence.

-

Final Fmoc Deprotection: After the final coupling, remove the Fmoc group from the N-terminal Glycine.

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry under vacuum.

-

Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

-

Peptide Precipitation: Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Collection and Drying: Centrifuge to pellet the peptide, decant the ether, and dry the crude peptide under vacuum.

Diagram of the SPPS Workflow

Caption: General workflow for the solid-phase synthesis of this compound.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Purification

Objective: To purify the crude synthetic peptide to a high degree of homogeneity.

Instrumentation and Materials:

-

Preparative RP-HPLC system with a UV detector

-

C18 column (e.g., 10 µm particle size, 100 Å pore size, 250 x 21.2 mm)

-

Mobile Phase A: 0.1% TFA in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

-

Crude this compound dissolved in Mobile Phase A

Procedure:

-

Column Equilibration: Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.

-

Sample Injection: Inject the dissolved crude peptide onto the column.

-

Gradient Elution: Apply a linear gradient of Mobile Phase B from 5% to 45% over 40 minutes at a flow rate of 10 mL/min.

-

Fraction Collection: Monitor the elution profile at 220 nm and collect fractions corresponding to the major peak.

-

Purity Analysis: Analyze the purity of the collected fractions by analytical RP-HPLC.

-

Lyophilization: Pool the pure fractions and lyophilize to obtain the purified peptide as a white powder.

| Parameter | Condition |

| Column | C18, 10 µm, 100 Å, 250 x 21.2 mm |

| Mobile Phase A | 0.1% TFA in H₂O |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Gradient | 5-45% B over 40 min |

| Flow Rate | 10 mL/min |

| Detection | 220 nm |

Table 2: Preparative RP-HPLC Conditions.

Characterization

Objective: To confirm the molecular weight of the purified peptide.

Instrumentation: Electrospray Ionization Mass Spectrometer (ESI-MS)

Procedure:

-

Dissolve a small amount of the purified peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid).

-

Infuse the sample into the ESI-MS.

-

Acquire the mass spectrum in positive ion mode.

Expected Results: The mass spectrum should show a major peak corresponding to the [M+H]⁺ ion of this compound at m/z 465.27. Other charged species such as [M+2H]²⁺ at m/z 233.14 may also be observed.

Objective: To confirm the structure and sequence of the purified peptide.

Instrumentation: High-field NMR spectrometer (e.g., 500 MHz or higher)

Procedure:

-

Dissolve the purified peptide in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

-

Acquire 1D ¹H and 2D NMR spectra (e.g., COSY, TOCSY, NOESY).

Expected Results: The NMR spectra will show characteristic chemical shifts and correlations for the protons of the four amino acid residues. The sequential connectivities observed in the NOESY spectrum will confirm the Gly-His-Arg-Pro sequence. The presence of the C-terminal amide protons can also be confirmed.

Conclusion

This compound is a well-defined tetrapeptide with significant utility in the study of fibrin polymerization and as a potential therapeutic agent. This guide has provided a detailed overview of its structure, properties, and biological function, along with comprehensive experimental protocols for its synthesis and characterization. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of biochemistry, hematology, and drug development.

References

- 1. Purification of naturally occurring peptides by reversed-phase HPLC | Springer Nature Experiments [experiments.springernature.com]

- 2. Role of 'B-b' knob-hole interactions in fibrin binding to adsorbed fibrinogen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Polymerization of fibrin: specificity, strength, and stability of knob-hole interactions studied at the single-molecule level - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Conformational changes in fragments D and double-D from human fibrin(ogen) upon binding the peptide ligand Gly-His-Arg-Pro-amide - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthetic Peptide H-Gly-His-Arg-Pro-NH2 (GHRPam)

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tetrapeptide H-Gly-His-Arg-Pro-NH2, also known as GHRPam, is a synthetic peptide that serves as a functional analogue to the N-terminus of the human fibrin (B1330869) β-chain. Its primary and most well-documented role is in the modulation of fibrin polymerization, a critical step in the blood coagulation cascade. By binding to specific sites on fibrinogen and its fragments, GHRPam induces conformational changes that influence the assembly of the fibrin clot. This technical guide provides a comprehensive overview of the synthesis, biochemical function, and experimental applications of this compound, with a focus on its interaction with fibrinogen.

Introduction

This compound is a synthetic tetrapeptide amide. Its sequence corresponds to the first four amino acids at the N-terminus of the fibrin β-chain that are exposed after the cleavage of fibrinopeptide B by thrombin. This region, often referred to as the 'B-knob', plays a crucial role in the lateral aggregation of fibrin protofibrils, contributing to the overall stability and structure of the blood clot. As a synthetic mimic, this compound provides a valuable tool for studying the molecular mechanisms of fibrin polymerization and for the potential development of antithrombotic agents.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value |

| Full Name | Glycyl-L-histidyl-L-arginyl-L-prolinamide |

| Abbreviation | GHRPam |

| CAS Number | 209623-54-1 |

| Molecular Formula | C₁₉H₃₂N₁₀O₄ |

| Molecular Weight | 464.53 g/mol |

| Appearance | White to off-white powder |

| Solubility | Soluble in water |

Mechanism of Action: Interaction with Fibrinogen

The primary biological function of this compound is its interaction with the 'b' hole located in the D-domain of fibrinogen and its proteolytic fragments (Fragment D and double-D).[1] This binding is a key component of the "knob-hole" mechanism of fibrin polymerization.

The "Knob-Hole" Model of Fibrin Polymerization

Fibrin polymerization is initiated by the thrombin-mediated cleavage of fibrinopeptides A and B from the N-termini of the fibrinogen Aα and Bβ chains, respectively. This exposes new N-terminal sequences, termed 'A-knob' (Gly-Pro-Arg-) and 'B-knob' (Gly-His-Arg-). These "knobs" interact with complementary "holes" on the D-domains of adjacent fibrin monomers, leading to the formation of protofibrils which then aggregate to form a three-dimensional fibrin clot.[1]

Role of this compound

This compound mimics the endogenous 'B-knob'. It binds to the corresponding 'b' hole on the fibrinogen D-domain. This interaction is calcium-dependent and induces significant conformational changes in the fibrinogen fragment.[1] One of the most notable changes is the displacement of a "flap" formed by two negatively charged amino acids, Gluβ397 and Aspβ398, which are normally stabilized by a calcium ion bridge. The binding of GHRPam to the β-chain pocket disrupts this bridge, leading to a conformational shift.[1]

Interestingly, in the absence of the 'A-knob' mimic (like Gly-Pro-Arg-Pro-amide), this compound has been observed to also bind to the γ-chain pocket (the 'a' hole), leading to the formation of a new calcium-binding site.[1]

The functional consequence of this compound binding is context-dependent. It can enhance the aggregation of certain fibrin monomers (desA-fibrin) at low calcium concentrations, while its effects are abolished at higher calcium levels.[2]

Below is a diagram illustrating the signaling pathway of fibrin polymerization and the role of this compound.

Caption: Signaling pathway of fibrin polymerization modulated by this compound.

Quantitative Data

The available literature provides limited specific quantitative data for the binding of this compound to fibrinogen. Most studies have focused on the qualitative and structural aspects of this interaction. The table below summarizes the available information.

| Parameter | Value / Observation | Method | Reference |

| Concentration for Biological Effect | 5 mM of the related peptide Gly-His-Arg inhibited desB-fibrin monomer aggregation. | Turbidity Assay | [3] |

| Calcium Dependence | Effects on desA- and desAB-fibrin monomer aggregation are observed at Ca²⁺ concentrations below 10⁻⁴ M. | Turbidity Assay | [3] |

| Binding Site | Primarily the 'b' hole in the β-chain of the fibrinogen D-domain. Can also bind to the γ-chain pocket ('a' hole). | X-ray Crystallography | [1] |

Experimental Protocols

Detailed, step-by-step protocols for assays involving this compound are not extensively published. However, based on the methodologies described in the literature, a general workflow for studying its effect on fibrin polymerization can be outlined.

Fibrin Polymerization Turbidity Assay

This assay measures the change in turbidity of a fibrinogen solution upon the addition of a clotting agent like thrombin, in the presence or absence of this compound. An increase in turbidity indicates fibrin polymerization.

Materials:

-

Purified human fibrinogen

-

Thrombin (e.g., bovine thrombin)

-

This compound

-

Assay Buffer (e.g., Tris-buffered saline with varying concentrations of CaCl₂)

-

Spectrophotometer or plate reader capable of measuring absorbance at 350 nm

General Procedure:

-

Prepare a stock solution of this compound in the assay buffer.

-

In a cuvette or a 96-well plate, mix the fibrinogen solution with different concentrations of this compound or a vehicle control.

-

Initiate the clotting reaction by adding a fixed amount of thrombin.

-

Immediately start monitoring the change in absorbance at 350 nm over time at a constant temperature (e.g., 37°C).

-

Analyze the resulting turbidity curves to determine parameters such as lag time, maximum turbidity, and the rate of polymerization.

Below is a diagram representing the experimental workflow for a fibrin polymerization turbidity assay.

Caption: Experimental workflow for a fibrin polymerization turbidity assay.

Conclusion

This compound is a valuable research tool for elucidating the intricate mechanisms of fibrin polymerization. Its ability to mimic the endogenous 'B-knob' allows for detailed structural and functional studies of the knob-hole interactions that are fundamental to blood clot formation. While the currently available quantitative data on its binding and inhibitory activities are limited, the established qualitative framework of its mechanism of action provides a solid foundation for further investigation. Future studies employing techniques such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) could provide more precise thermodynamic and kinetic data on its interaction with fibrinogen. Such information would be invaluable for the rational design of novel antithrombotic therapies targeting the fibrin polymerization process.

References

- 1. Conformational changes in fragments D and double-D from human fibrin(ogen) upon binding the peptide ligand Gly-His-Arg-Pro-amide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of fibrin polymerization by fragment d is affected by calcium, Gly-Pro-Arg and Gly-His-Arg - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effect of calcium and synthetic peptides on fibrin polymerization [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Biological Role of the Gly-His-Arg-Pro (GHRP) Motif in Fibrinogen

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fibrinogen, a soluble glycoprotein (B1211001) in blood plasma, is essential for hemostasis and thrombosis. Upon vascular injury, it is converted by thrombin into insoluble fibrin (B1330869) polymers, forming the structural basis of a blood clot. This polymerization is a highly specific and regulated process mediated by a series of non-covalent interactions known as "knob-hole" binding. The Gly-His-Arg-Pro (GHRP) motif, located at the N-terminus of the fibrin β-chain, plays a crucial role in this process. This technical guide provides a comprehensive overview of the biological function of the GHRP motif, detailing its involvement in fibrin polymerization, its interaction with other molecules, and the experimental methodologies used to elucidate its role.

The GHRP Motif in Fibrin Polymerization: The "B:b" Knob-Hole Interaction

The conversion of fibrinogen to fibrin is initiated by the thrombin-mediated cleavage of fibrinopeptides A (FpA) and B (FpB) from the N-termini of the Aα and Bβ chains, respectively. The removal of FpB exposes the GHRP sequence, which constitutes the "B-knob". This newly exposed "B-knob" can then bind to a complementary "b-hole" located in the β-module of the D-fragment of another fibrin monomer. This interaction is termed the "B:b" knob-hole interaction.

While the primary driving force for fibrin polymerization is the interaction between the "A-knob" (Gly-Pro-Arg, GPR) on the α-chain and the "a-hole" on the γ-chain, the "B:b" interaction is not essential for the initial formation of protofibrils. Instead, it is thought to reinforce the lateral aggregation of these protofibrils, leading to the formation of thicker, more stable fibrin fibers. The cleavage of FpB and subsequent exposure of the B-knobs occur at a slower rate than the cleavage of FpA, suggesting that the "B:b" interaction plays a role in the later stages of clot maturation and stabilization[1]. Synthetic peptides that mimic the B-knob, such as GHRP-amide, are valuable tools for studying these interactions[2][3].

Structural Insights into the "B:b" Interaction

X-ray crystallography studies of recombinant fibrinogen fragment D (rfD) co-crystallized with GHRP-amide have provided detailed structural information about the "b-hole". The binding of GHRP to this site induces conformational changes. Notably, the binding of GHRP-amide to the β-chain pocket displaces a calcium ion that bridges two negatively charged residues, Gluβ397 and Aspβ398, to the coiled-coil region[3]. This suggests a potential interplay between calcium signaling and fibrin polymerization.

Quantitative Data on "Knob-Hole" Interactions

The following table summarizes the available quantitative data for the interactions involving the "knob" motifs of fibrinogen. It is important to note that much of the quantitative data has been generated using synthetic peptide mimetics of the knob structures.

| Interacting Molecules | Method | Parameter | Value | Reference |

| "B-knob" (desB-fibrin) and "b-hole" (fragment D from γD364H fibrinogen) | Laser Tweezers Force Spectroscopy | Binding Strength | 15 - 20 pN | [1][4] |

| Gly-Pro-Arg-Pro (GPRP) peptide ("A-knob" mimetic) and D-dimer | Fluorescence Titration | Dissociation Constant (Kd) | 25 µM | [5] |

| tPA and immobilized αC-fragment | Surface Plasmon Resonance | Dissociation Constant (Kd) | 33 nM | [6] |

| Plasminogen and immobilized αC-fragment | Surface Plasmon Resonance | Dissociation Constant (Kd) | 32 nM | [6] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are protocols for key experiments used to characterize the GHRP motif and its interactions.

Laser Tweezers-Based Force Spectroscopy for Single-Molecule Interaction Studies

This method allows for the direct measurement of the binding force between individual "B-knobs" and "b-holes".

Protocol:

-

Protein Immobilization: Covalently attach desB-fibrin (containing exposed "B-knobs") to latex beads held in a micropipette. Similarly, attach fragment D from γD364H fibrinogen (containing functional "b-holes" but non-functional "a-holes") to a bead held by a laser trap.

-

Interaction Measurement: Bring the two beads into close proximity to allow for the formation of a "B:b" bond.

-

Force Application: Move the micropipette-held bead away from the laser-trapped bead at a constant velocity, applying a pulling force to the bond.

-

Data Acquisition: The force required to rupture the bond is measured by the displacement of the bead in the laser trap.

-

Data Analysis: Repeat the process multiple times to generate a force spectrum, from which the most probable rupture force can be determined.

Reference: Adapted from the methodology described in Blood (2008), 112(8), 3198–3206.[1]

X-ray Crystallography of Fibrinogen Fragment D with GHRP-amide

This technique provides high-resolution structural information on the binding of the GHRP motif to its pocket.

Protocol:

-

Protein Purification: Purify recombinant fibrinogen fragment D (rfD).

-

Co-crystallization: Mix the purified rfD with a molar excess of the synthetic peptide Gly-His-Arg-Pro-amide (GHRPam).

-

Crystallization: Use the sitting-drop vapor diffusion method. Mix the protein-peptide solution with a reservoir solution containing a precipitant (e.g., polyethylene (B3416737) glycol). Allow crystals to form over several days to weeks.

-

Data Collection: Mount the crystals and expose them to a synchrotron X-ray source to collect diffraction data.

-

Structure Determination: Process the diffraction data and solve the crystal structure using molecular replacement or other phasing methods.

Reference: Adapted from the methodology described in Biochemistry (2002), 41(40), 12124-12132.[2]

Steered Molecular Dynamics (SMD) Simulations

SMD simulations provide insights into the dissociation pathways and thermodynamics of the knob-hole interactions.

Protocol:

-

System Setup: Use the crystal structure of the fibrinogen D fragment complexed with the GHRP peptide as the starting point. Solvate the complex in a water box with appropriate ions to mimic physiological conditions.

-

Equilibration: Run an equilibrium molecular dynamics simulation for several nanoseconds to allow the system to relax.

-

Forced Dissociation: Apply a constant pulling force to the Cα atom of the proline residue of the GHRP peptide in a direction perpendicular to the binding interface to simulate the unbinding of the peptide from the "b-hole".

-

Trajectory Analysis: Generate multiple unbinding trajectories for each applied force value. Analyze these trajectories to determine the dissociation kinetics and identify key residues involved in the interaction.

Reference: Adapted from the methodology described in The Journal of Biological Chemistry (2013), 288(45), 32333-32342.[7]

Visualizing Molecular Interactions and Processes

The following diagrams, generated using the DOT language, illustrate key processes and experimental workflows related to the GHRP motif.

Caption: Fibrin Polymerization Cascade.

References

- 1. Polymerization of fibrin: direct observation and quantification of individual B:b knob-hole interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2.8 A crystal structures of recombinant fibrinogen fragment D with and without two peptide ligands: GHRP binding to the "b" site disrupts its nearby calcium-binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Conformational changes in fragments D and double-D from human fibrin(ogen) upon binding the peptide ligand Gly-His-Arg-Pro-amide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Polymerization of fibrin: Direct observation and quantification of individual B:b knob-hole interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Powerful binders for the D-dimer by conjugation of the GPRP peptide to polypeptides from a designed set--illustrating a general route to new binders for proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Identification and characterization of novel tPA- and plasminogen-binding sites within fibrin(ogen) alpha C-domains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Molecular Mechanisms, Thermodynamics, and Dissociation Kinetics of Knob-Hole Interactions in Fibrin - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery and History of Synthetic F fibrin Knob Mimics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and evolution of synthetic fibrin (B1330869) knob mimics. Fibrin polymerization, a critical step in blood coagulation, is initiated by the thrombin-catalyzed cleavage of fibrinopeptides A and B from fibrinogen, exposing "knob" domains. These knobs, specifically the 'A' knob (starting with Gly-Pro-Arg, GPR) and the 'B' knob (starting with Gly-His-Arg, GHR), bind to complementary "holes" on adjacent fibrin monomers, driving polymerization.[1][2][3][4] The development of synthetic peptides that mimic these knobs has been instrumental in understanding the mechanisms of fibrin assembly and in designing novel anticoagulant therapies.[5][6][7]

The Genesis of Fibrin Knob Mimics: Early Discoveries

The concept of synthetic fibrin knob mimics dates back to the late 1970s, with the seminal work of Laudano and Doolittle. They demonstrated that short synthetic peptides corresponding to the N-terminal sequence of the fibrin α-chain could inhibit fibrin polymerization.[5] Their research established that the tripeptide Gly-Pro-Arg (GPR) is the essential recognition motif of the 'A' knob for its corresponding 'a' hole.[5] This discovery laid the foundation for decades of research into more potent and stable knob mimics.

Subsequent studies in the early 1980s further elucidated the structural requirements for binding and inhibition. It was found that extending the GPR sequence could enhance binding affinity. For instance, the tetrapeptide Gly-Pro-Arg-Pro (GPRP) showed a higher affinity for fibrinogen compared to the native human knob 'A' mimic, Gly-Pro-Arg-Val (GPRV).[5] These early investigations confirmed that synthetic peptides could competitively inhibit the "knob-hole" interactions essential for fibrin polymerization.[5]

Quantitative Analysis of Fibrin Knob Mimic Interactions

The development of various synthetic knob mimics has been accompanied by rigorous quantitative analysis of their binding affinities and inhibitory activities. Techniques such as surface plasmon resonance (SPR) have been pivotal in dissecting the kinetics of these interactions.[5][6][7][8]

Table 1: Binding Affinities and Inhibitory Concentrations of Synthetic Fibrin Knob 'A' Mimics

| Peptide Sequence | Target | Method | Binding Affinity (KD) | Association Constant (KA) | IC50 | Reference |

| Gly-Pro-Arg (GPR) | Fibrinogen | Equilibrium Dialysis | - | - | Less effective than GPRP | [9] |

| Gly-Pro-Arg-Pro (GPRP) | Fibrinogen | Equilibrium Dialysis | - | ~5 x 104 M-1 | - | [9] |

| Gly-Pro-Arg-Pro (GPRP) | Fragment D | Equilibrium Dialysis | - | ~5 x 104 M-1 | - | [9] |

| Gly-Pro-Arg-Val (GPRV) | Fibrinogen | Not Specified | 75 µM | - | - | [5] |

| Gly-Pro-Arg-Pro (GPRP) | Fibrinogen | Not Specified | 20 µM | - | - | [5] |

Table 2: Binding Affinities of Phage Display-Derived Fibrin-Specific Peptides

| Peptide Family | Target | Method | Binding Affinity (Kd) | Number of Binding Sites | Reference |

| Tn6 | Fibrin | Plate-based depletion assay | 8.7 µM | ~2 | [10] |

| Tn7 | Fibrin | Plate-based depletion assay | 4.1 µM | ~2 | [10] |

| Tn10 | Fibrin | Plate-based depletion assay | 4.0 µM | ~2 | [10] |

Experimental Protocols

A variety of experimental techniques have been employed to characterize synthetic fibrin knob mimics. Below are detailed methodologies for some of the key experiments cited in the literature.

Peptide Synthesis

Synthetic peptides corresponding to the N-termini of the fibrin α- and β-chains are typically synthesized using stepwise solid-phase synthesis.[11] This method allows for the precise control of the peptide sequence and the incorporation of modified amino acids.

Fibrin Polymerization Inhibition Assay (Turbidity Assay)

This assay measures the ability of synthetic peptides to inhibit the thrombin-induced polymerization of fibrinogen.

-

A solution of purified fibrinogen in a suitable buffer (e.g., Tris-HCl) is prepared.

-

The synthetic peptide inhibitor is added to the fibrinogen solution at various concentrations.

-

The mixture is incubated for a short period to allow for binding.

-

Polymerization is initiated by the addition of thrombin.

-

The change in turbidity (optical density) is monitored over time using a spectrophotometer at a wavelength of 350 nm.[12]

-

The degree of inhibition is calculated by comparing the rate and extent of polymerization in the presence and absence of the inhibitor.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a powerful technique for studying the real-time binding kinetics of peptides to their target proteins.[5][6][7][8]

-

Immobilization of Ligand: The target protein, typically the D fragment of fibrinogen (which contains the 'a' and 'b' holes), is immobilized on the surface of an SPR sensor chip.[5][7] This is often achieved through amine coupling, where the carboxyl groups on the sensor surface are activated with EDC/NHS to react with the amine groups of the protein.[5][7]

-

Analyte Injection: The synthetic knob mimic peptide (analyte) is flowed over the sensor surface at various concentrations.

-

Data Acquisition: The binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the resonance angle. This change is recorded in a sensorgram, which plots response units (RU) versus time.

-

Kinetic Analysis: The association rate (ka) and dissociation rate (kd) are determined by fitting the sensorgram data to a suitable kinetic binding model. The equilibrium dissociation constant (KD) is then calculated as kd/ka.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key pathways and workflows in the study of synthetic fibrin knob mimics.

Caption: Fibrin polymerization pathway and the mechanism of inhibition by synthetic knob mimics.

Caption: Experimental workflow for Surface Plasmon Resonance (SPR) analysis of knob mimic binding.

Caption: Logical progression in the design and development of synthetic fibrin knob mimics.

Future Directions

The field of synthetic fibrin knob mimics continues to evolve. Current research focuses on developing mimics with higher affinity and specificity, as well as improved in vivo stability.[1] The use of peptidomimetics and small molecules is being explored to overcome the limitations of peptide-based inhibitors. Furthermore, the conjugation of knob mimics to carrier molecules like albumin is being investigated to extend their circulatory half-life.[1] These advancements hold promise for the development of safer and more effective antithrombotic agents.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Fibrinogen-Binding Peptide|Platelet Adhesion Inhibitor|RUO [benchchem.com]

- 3. Polymerization of fibrin: direct observation and quantification of individual B:b knob-hole interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Building better fibrin knob mimics: an investigation of synthetic fibrin knob peptide structures in solution and their dynamic binding with fibrinogen/fibrin holes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Building better fibrin knob mimics: an investigation of synthetic fibrin knob peptide structures in solution and their dynamic binding with fibrinogen/fibrin holes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. ashpublications.org [ashpublications.org]

- 9. pnas.org [pnas.org]

- 10. Fibrin Specific Peptides Derived by Phage Display: Characterization of Peptides and Conjugates for Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Fibrin Polymerization. 1. Alkylating peptide inhibitors of fibrin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthetic platelet microgels containing fibrin knob B mimetic motifs enhance clotting responses - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to H-Gly-His-Arg-Pro-NH2 as a "Knob B" Peptide Analog

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tetrapeptide H-Gly-His-Arg-Pro-NH2, also known as GHRP-amide, serves as a synthetic analog to the "knob B" motif of fibrinogen. This guide delineates the role of this compound in the intricate process of fibrin (B1330869) polymerization, a cornerstone of blood coagulation. By competitively binding to the complementary "hole b" in the β-chain of fibrin monomers, this peptide analog provides a valuable tool for investigating the molecular mechanisms of clot formation. This document furnishes a comprehensive overview of the quantitative binding data, detailed experimental protocols for its characterization, and visual representations of the pertinent biological pathways and experimental workflows.

Introduction

Fibrin clot formation is a critical physiological process initiated by the proteolytic action of thrombin on fibrinogen. Thrombin cleaves fibrinopeptides A and B (FpA and FpB) from the N-termini of the fibrinogen Aα and Bβ chains, respectively. This cleavage exposes two distinct binding motifs, termed "knob A" (Gly-Pro-Arg-) and "knob B" (Gly-His-Arg-). These knobs interact with complementary "holes" on adjacent fibrin monomers, driving the self-assembly of fibrin into a stable, three-dimensional network.

The "knob A"-"hole a" interaction is the primary driver of initial protofibril formation. The "knob B"-"hole b" interaction, mimicked by this compound, is understood to be crucial for the lateral aggregation of these protofibrils, a step that significantly influences the final architecture and mechanical properties of the fibrin clot.[1][2] The study of synthetic peptide analogs like this compound is therefore instrumental in dissecting the contribution of specific molecular interactions to the overall process of fibrinogenesis.

Quantitative Data

The binding affinity of this compound to fibrinogen and its fragments has been characterized by various biophysical techniques. The data consistently indicate that the "knob B":"hole b" interaction is weaker than the "knob A":"hole a" interaction. The presence of calcium has been shown to modulate these binding affinities.

| Parameter | Peptide/Fragment | Binding Partner | Method | Value | Conditions | Reference |

| Dissociation Constant (Kd) | desA-NDSK (contains "knob A") | Fibrinogen | Surface Plasmon Resonance (SPR) | 5.8 ± 1.1 µM | - | [3] |

| Dissociation Constant (Kd) | desAB-NDSK (contains "knob A" and "knob B") | Fibrinogen | Surface Plasmon Resonance (SPR) | 3.7 ± 0.7 µM | - | [3][4] |

| Binding Force | Single "A:a" knob-hole interaction | Fibrinogen Fragment D | Laser Tweezers | ~125-130 pN | - | [3] |

| Binding Force | Single "B:b" knob-hole interaction | Fibrinogen Fragment D | Laser Tweezers | 15-20 pN | ~6-fold weaker than A:a interaction | [5][6] |

| Qualitative Affinity | This compound | Fibrinogen | Affinity Chromatography | Dramatically increased affinity | In the presence of 2 mM Ca2+ | [7] |

| Qualitative Affinity | H-Gly-Pro-Arg-Pro ("knob A" analog) | Fibrinogen | Affinity Chromatography | No significant increase in affinity | In the presence of Ca2+ | [7] |

Signaling Pathway: Fibrin Polymerization

The process of fibrin polymerization is a self-assembly cascade rather than a traditional signaling pathway with intracellular messengers. The "signal" is the enzymatic activity of thrombin, and the "pathway" is the series of molecular interactions that lead to the formation of a fibrin clot. This compound acts as a competitive inhibitor in this process.

References

- 1. Synthetic platelet microgels containing fibrin knob B mimetic motifs enhance clotting responses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fibrinogen residue γAla341 is necessary for calcium binding and 'A-a' interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Role of 'B-b' knob-hole interactions in fibrin binding to adsorbed fibrinogen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Polymerization of fibrin: direct observation and quantification of individual B:b knob-hole interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Polymerization of fibrin: Direct observation and quantification of individual B:b knob-hole interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Influence of calcium ion on the binding of fibrin amino terminal peptides to fibrinogen - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Interaction of GHRP-amide with Fibrinogen Fragment D

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The polymerization of fibrinogen into a stable fibrin (B1330869) clot is a cornerstone of hemostasis. This process is initiated by thrombin, which cleaves fibrinopeptides A and B from the central E region of fibrinogen, exposing polymerization sites known as 'A' and 'B' knobs. These knobs interact with complementary 'a' and 'b' holes located in the D regions of adjacent fibrinogen molecules. This technical guide provides a comprehensive overview of the interaction between the synthetic peptide Gly-His-Arg-Pro-amide (GHRP-amide), a mimic of the natural 'B' knob, and fibrinogen fragment D, which contains the 'b' hole. We will delve into the structural basis of this interaction, the associated conformational changes, the quantitative biophysical data available, and the detailed experimental protocols used to elucidate these findings. This document is intended to be a valuable resource for researchers in hematology, protein biochemistry, and drug development focused on anticoagulants and fibrinolytic therapies.

The 'B:b' Knob-Hole Interaction: A Structural Perspective

The interaction between the 'B' knob and the 'b' hole is a critical, albeit secondary, event in fibrin polymerization, contributing to the lateral aggregation of protofibrils and the overall stability of the fibrin clot. The synthetic peptide GHRP-amide serves as an effective analogue for the natural 'B' knob (the N-terminal sequence Gly-His-Arg of the β-chain) and has been instrumental in structurally characterizing this interaction.

X-ray crystallographic studies have revealed that GHRP-amide binds to a specific pocket on the β-chain of fibrinogen fragment D, referred to as the 'b' hole.[1] This binding is a highly specific molecular recognition event that induces significant conformational changes in fragment D. One of the most critical changes is the movement of a "flap" composed of two negatively charged amino acids, Gluβ397 and Aspβ398.[1][2] In the unbound state, this flap is held back by a calcium ion bridge. Upon the binding of GHRP-amide into the β-chain pocket, this calcium bridge is disrupted, allowing the flap to move and accommodate the peptide.[1][2][3] This peptide-dependent loss of a calcium binding site is a major finding from the structural analyses.[3][4]

Interestingly, in the absence of the 'A' knob mimic (GPRP-amide), GHRP-amide has been observed to bind to the 'a' hole in the γ-chain, a phenomenon described as a noncanonical "B:a" interaction.[5]

Quantitative Data on the 'B:b' Interaction

While the structural details of the GHRP-amide interaction with fragment D are well-documented, direct measurements of the binding affinity (e.g., K_d_ value) using methods like Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR) for the isolated peptide and fragment are not extensively reported in the literature. However, biophysical studies using laser tweezers-based force spectroscopy have provided quantitative data on the strength of the natural 'B:b' knob-hole interaction.

| Parameter | Value | Method | Reference |

| Single B:b Interaction Strength | 15 - 20 pN | Laser Tweezers Force Spectroscopy | [2][6] |

| Relative Strength vs. A:a Interaction | ~6-fold weaker | Laser Tweezers Force Spectroscopy | [2][6][7] |

Key Signaling Pathways and Molecular Mechanisms

The interaction of GHRP-amide with fibrinogen fragment D is not a classical signaling pathway involving intracellular cascades. Instead, it is a key step in a protein polymerization process. The "pathway" can be visualized as a series of molecular events: recognition, binding, and conformational change, which ultimately contributes to the larger process of fibrin clot formation.

Figure 1: Molecular mechanism of GHRP-amide binding to Fibrinogen Fragment D.

Experimental Protocols

The structural elucidation of the GHRP-amide and fibrinogen fragment D interaction has been primarily achieved through X-ray crystallography. Below are detailed methodologies for the key experiments.

Purification of Fibrinogen Fragment D

This protocol describes the generation and purification of fragment D from human fibrinogen.

-

Enzymatic Digestion:

-

Dissolve human fibrinogen in a buffer containing 150 mM NaCl, 5 mM CaCl_2_, and 50 mM imidazole (B134444) at pH 7.0.

-

Add mild trypsin or plasmin to the fibrinogen solution. The presence of CaCl_2_ is crucial as it protects fragment D from further degradation.

-

Incubate the mixture overnight to allow for complete digestion of fibrinogen into its primary fragments (D and E).

-

-

Affinity Chromatography:

-

Prepare an affinity column (e.g., Gly-Pro-Arg-Pro-Sepharose) to separate fragment D from other digestion products.

-

Equilibrate the column with the same buffer used for digestion.

-

Load the digest onto the column. Fragment D will bind to the column matrix.

-

Wash the column thoroughly with the equilibration buffer to remove fragment E and other non-bound proteins.

-

Elute fragment D from the column using a suitable elution buffer (e.g., a buffer with a different pH or ionic strength).

-

-

Purity and Concentration:

-

Assess the purity of the eluted fragment D using SDS-PAGE.

-

Determine the protein concentration using a standard protein assay (e.g., BCA assay or measuring absorbance at 280 nm).

-

Co-crystallization of Fragment D with GHRP-amide

This protocol outlines the steps for obtaining protein crystals of the fragment D:GHRP-amide complex suitable for X-ray diffraction analysis.

Figure 2: Experimental workflow for X-ray crystallography of the complex.

Detailed Steps for Co-crystallization:

-

Preparation: Prepare a solution of purified fragment D at a concentration of approximately 10 mg/mL in a buffer such as 50 mM Tris-HCl, pH 7.4. Prepare a separate stock solution of GHRP-amide at a concentration of 4 mM.[5]

-

Crystallization Setup: Use the sitting-drop vapor diffusion method.[5]

-

The reservoir solution typically contains a precipitant and buffer. A common condition is 50 mM Tris-HCl, pH 8.5, 12.5 mM CaCl_2_, 2 mM NaN_3_, and 11-14% (w/v) polyethylene (B3416737) glycol (PEG) 3350.[5]

-

The drop is prepared by mixing equal volumes (e.g., 5 µL) of the fragment D solution (containing GHRP-amide at 4mM) and the reservoir solution.

-

-

Incubation and Crystal Growth:

-

Seal the crystallization plates and incubate them at 4°C.

-

Single crystals typically appear within several days. Streak seeding with pre-existing crystals of fragment D can facilitate crystallization.[5]

-

-

Crystal Handling and Data Collection:

-

Once crystals have grown to a suitable size, they are cryoprotected by briefly soaking them in a solution containing the crystallant plus a cryoprotectant (e.g., 20% glycerol).[5]

-

The cryoprotected crystal is then flash-frozen in liquid nitrogen.

-

X-ray diffraction data are collected at a synchrotron source at 100 K.[5]

-

The collected data are then processed to determine the three-dimensional structure of the GHRP-amide:fragment D complex.

-

Conclusion and Future Directions

The interaction between GHRP-amide and fibrinogen fragment D is a structurally well-characterized event that is fundamental to understanding the complete picture of fibrin polymerization. The binding of the 'B' knob mimic induces critical, calcium-dependent conformational changes in the 'b' hole of fragment D, facilitating the lateral aggregation of fibrin protofibrils. While quantitative data on the binding affinity of the isolated components is sparse, force spectroscopy has provided valuable insights into the strength of this interaction. The detailed protocols provided herein offer a solid foundation for researchers wishing to replicate or build upon these seminal structural studies. Future research employing techniques such as ITC and SPR would be highly valuable to provide a complete thermodynamic and kinetic profile of this interaction, further enhancing our understanding and aiding in the rational design of novel therapeutics targeting fibrin formation.

References

- 1. Conformational changes in fragments D and double-D from human fibrin(ogen) upon binding the peptide ligand Gly-His-Arg-Pro-amide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Polymerization of fibrin: direct observation and quantification of individual B:b knob-hole interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2.8 A crystal structures of recombinant fibrinogen fragment D with and without two peptide ligands: GHRP binding to the "b" site disrupts its nearby calcium-binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Fibrinogen variant BβD432A has normal polymerization but does not bind knob “B” - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Polymerization of fibrin: Direct observation and quantification of individual B:b knob-hole interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ashpublications.org [ashpublications.org]

An In-depth Technical Guide to H-Gly-His-Arg-Pro-NH2: Alternative Names, Synonyms, and Functional Insights

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic peptide H-Gly-His-Arg-Pro-NH2, a molecule of significant interest in the study of hemostasis and thrombosis. The guide details its alternative names and synonyms, mechanism of action, and its role as a competitive inhibitor in the fibrin (B1330869) polymerization process. Detailed experimental protocols for key assays are provided, along with a compilation of quantitative data from relevant studies. Furthermore, the guide includes a visualization of the peptide's logical role within the fibrin polymerization cascade to facilitate a deeper understanding of its function.

Nomenclature and Chemical Identity

The tetrapeptide with the primary sequence this compound is known by several alternative names and synonyms in scientific literature and commercial catalogues. A clear understanding of this nomenclature is crucial for accurate literature searches and unambiguous scientific communication.

Table 1: Alternative Names, Synonyms, and Chemical Identifiers for this compound

| Category | Identifier | Source |

| Common Name | This compound | |

| Synonym | GHRP-amide | [1][2] |

| Gly-His-Arg-Pro-amide | [3] | |

| Growth Hormone Releasing Peptide-amide (Note: This can be a misleading name as its primary described function is not related to growth hormone release) | ||

| CAS Number | 209623-54-1 | |

| Molecular Formula | C₁₉H₃₂N₁₀O₄ | |

| Molecular Weight | 464.53 g/mol | |

| Sequence | Gly-His-Arg-Pro-NH2 |

Mechanism of Action: A Mimic of the Fibrin "B" Knob

This compound functions as a synthetic mimic of the N-terminal sequence of the β-chain of fibrin, which is exposed after the cleavage of fibrinopeptide B by thrombin. This exposed sequence, known as the "B" knob, plays a crucial role in the lateral aggregation of fibrin protofibrils, a key step in the formation of a stable fibrin clot.

The peptide exerts its biological effect by competitively binding to the complementary "b" hole located on the γ-chain of fibrinogen. By occupying this binding site, this compound sterically hinders the natural "B:b" knob-hole interactions, thereby inhibiting the lateral aggregation of protofibrils and the overall process of fibrin polymerization.

Quantitative Data

The following table summarizes key quantitative data related to the interaction of this compound and related peptides with components of the fibrin polymerization cascade.

Table 2: Quantitative Data for this compound and Related Peptides

| Parameter | Value | Method | Source |

| Affinity for Fibrinogen (Kd) | ~143 µM (for GHRP peptides) | Not specified | |

| Inhibition of B:b Interaction | ~10-fold decrease at 10 mM | Laser Tweezers Force Spectroscopy | |

| Effect on Fibrin Clot Turbidity | Enhancement of turbidity at certain concentrations | Turbidity Assay | [4] |

| Delay in Fibrinolysis | Moderate delay observed | Fibrinolysis Assay | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the function of this compound.

Fibrin Polymerization Turbidity Assay

This assay measures the formation of a fibrin clot over time by monitoring the increase in turbidity of a fibrinogen solution after the addition of thrombin. Inhibitory peptides like this compound will alter the kinetics of this process.

Materials:

-

Purified human fibrinogen

-

Human α-thrombin

-

Tris-buffered saline (TBS; 50 mM Tris, 150 mM NaCl, pH 7.4)

-

This compound stock solution (in TBS)

-

96-well microplate reader with temperature control (37°C) and capability to read absorbance at 350 nm

Procedure:

-

Prepare a working solution of fibrinogen in TBS at a final concentration of 1 mg/mL.

-

In a 96-well plate, add varying concentrations of this compound to the fibrinogen solution. Include a control well with no peptide.

-

Incubate the plate at 37°C for 10 minutes.

-

Initiate fibrin polymerization by adding thrombin to each well to a final concentration of 0.1 U/mL.

-

Immediately place the plate in the microplate reader and begin recording the absorbance at 350 nm every 30 seconds for at least 30 minutes at 37°C.

-

Plot absorbance versus time to generate polymerization curves. Analyze the lag time, maximum turbidity, and the rate of polymerization for each peptide concentration.

Surface Plasmon Resonance (SPR) for Binding Affinity Measurement

SPR is a powerful technique for the real-time, label-free analysis of biomolecular interactions. This protocol outlines the steps to determine the binding affinity of this compound to fibrinogen.

Materials:

-

SPR instrument and sensor chips (e.g., CM5)

-

Amine coupling kit (EDC, NHS, ethanolamine)

-

Purified human fibrinogen

-

This compound

-

Running buffer (e.g., HBS-EP+; 10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20, pH 7.4)

-

Regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.5)

Procedure:

-

Ligand Immobilization:

-

Activate the sensor chip surface with a 1:1 mixture of EDC/NHS.

-

Inject fibrinogen (e.g., 20 µg/mL in 10 mM acetate (B1210297) buffer, pH 5.0) over the activated surface to achieve the desired immobilization level (e.g., ~2000 RU).

-

Deactivate any remaining active esters by injecting ethanolamine.

-

-

Analyte Binding:

-

Prepare a series of dilutions of this compound in the running buffer (e.g., ranging from 1 µM to 1 mM).

-

Inject the peptide solutions over the immobilized fibrinogen surface at a constant flow rate (e.g., 30 µL/min) for a defined association time (e.g., 180 seconds), followed by a dissociation phase with running buffer.

-

Include a buffer-only injection as a blank for double referencing.

-

-

Regeneration:

-

After each binding cycle, regenerate the sensor surface by injecting the regeneration solution to remove the bound peptide.

-

-

Data Analysis:

-

Subtract the reference channel signal and the blank injection signal from the binding data.

-

Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

-

Scanning Electron Microscopy (SEM) of Fibrin Clots

SEM allows for the high-resolution visualization of the three-dimensional structure of fibrin clots, revealing the effects of inhibitory peptides on fiber thickness, network density, and overall architecture.

Materials:

-

Purified human fibrinogen

-

Human α-thrombin

-

This compound

-

Glutaraldehyde (B144438) (2.5% in cacodylate buffer)

-

Ethanol (B145695) series (30%, 50%, 70%, 90%, 100%)

-

Hexamethyldisilazane (HMDS)

-

SEM stubs and sputter coater

Procedure:

-

Clot Formation:

-

Prepare fibrin clots on a suitable surface (e.g., glass coverslip) by mixing fibrinogen (1 mg/mL) with or without this compound, followed by the addition of thrombin (0.1 U/mL).

-

Allow the clots to form in a humidified chamber at 37°C for 1 hour.

-

-

Fixation and Dehydration:

-

Gently wash the clots with buffer and then fix with 2.5% glutaraldehyde for 1 hour.

-

Dehydrate the fixed clots through a graded series of ethanol concentrations (e.g., 10 minutes at each concentration).

-

-

Drying and Coating:

-

Chemically dry the samples by immersing them in HMDS for 10 minutes, then allowing them to air dry in a fume hood.

-

Mount the dried clots on SEM stubs and sputter-coat them with a thin layer of gold-palladium.

-

-

Imaging:

-

Image the clot structure using a scanning electron microscope at various magnifications. Analyze fiber diameter, pore size, and overall network morphology.

-

Visualizing the Role in Fibrin Polymerization

To illustrate the mechanism of action of this compound, the following diagram depicts the key steps of fibrin polymerization and the inhibitory role of the peptide.

Conclusion

This compound, also known as GHRP-amide, is a valuable research tool for investigating the intricacies of fibrin polymerization. Its specific mechanism of action as a "B" knob mimic allows for the targeted study of the role of "B:b" interactions in clot formation and stability. The experimental protocols and quantitative data provided in this guide serve as a comprehensive resource for researchers in the fields of hematology, cardiovascular disease, and drug development, facilitating further exploration of this important biological process and the development of novel antithrombotic therapies.

References

- 1. path.ox.ac.uk [path.ox.ac.uk]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Fibrinogen variant BβD432A has normal polymerization but does not bind knob “B” - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Two families of synthetic peptides that enhance fibrin turbidity and delay fibrinolysis by different mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Solid-Phase Synthesis Protocol for H-Gly-His-Arg-Pro-NH2

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive, step-by-step protocol for the solid-phase synthesis of the tetrapeptide H-Gly-His-Arg-Pro-NH2 using Fluorenylmethyloxycarbonyl (Fmoc) chemistry. The protocol covers all stages from resin preparation to final peptide cleavage, purification, and analysis. This method is designed to yield a high-purity peptide amide suitable for research and preclinical studies.

Introduction

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone method for chemically synthesizing peptides. It involves the stepwise addition of amino acids to a growing peptide chain anchored to an insoluble polymeric support.[1][2] This application note details the Fmoc-based SPPS of this compound, a tetrapeptide with a C-terminal amide. The Fmoc strategy is widely used due to its milder deprotection conditions compared to the Boc strategy, making it compatible with a wider range of sensitive modifications.[2]

The synthesis will be performed on a Rink Amide resin, which upon cleavage with a strong acid like trifluoroacetic acid (TFA), yields a peptide with a C-terminal amide.[3][4] Specific side-chain protecting groups for Histidine (Trt) and Arginine (Pbf) are employed to prevent undesirable side reactions during synthesis.[5][6]

Materials and Reagents

All reagents should be of high-purity peptide synthesis grade. Quantitative data is based on a 0.1 mmol synthesis scale.

| Category | Reagent/Material | Supplier | Grade | Quantity (for 0.1 mmol scale) |

| Resin | Rink Amide MBHA Resin (100-200 mesh, ~0.5 mmol/g) | Various | SPPS Grade | ~200 mg |

| Amino Acids | Fmoc-Pro-OH | Various | SPPS Grade | 150 mg (~0.45 mmol) |

| Fmoc-Arg(Pbf)-OH | Various | SPPS Grade | 292 mg (~0.45 mmol) | |

| Fmoc-His(Trt)-OH | Various | SPPS Grade | 279 mg (~0.45 mmol) | |

| Fmoc-Gly-OH | Various | SPPS Grade | 134 mg (~0.45 mmol) | |

| Coupling Reagents | HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | Various | SPPS Grade | 682 mg (total, ~1.8 mmol) |

| DIPEA (N,N-Diisopropylethylamine) | Various | SPPS Grade | ~0.7 mL (total, ~4.0 mmol) | |

| Solvents | DMF (N,N-Dimethylformamide) | Various | Amine-free, SPPS Grade | ~500 mL |

| DCM (Dichloromethane) | Various | Anhydrous | ~100 mL | |

| Diethyl Ether | Various | Anhydrous, Cold | ~200 mL | |

| Deprotection | Piperidine (B6355638) | Various | Reagent Grade | For 20% (v/v) solution in DMF |

| Cleavage | TFA (Trifluoroacetic acid) | Various | Reagent Grade | ~10 mL |

| TIS (Triisopropylsilane) | Various | Reagent Grade | 0.25 mL | |

| Water | Various | Deionized | 0.25 mL | |

| Purification | Acetonitrile (ACN) | Various | HPLC Grade | As needed |

| Water | Various | HPLC Grade | As needed |

Experimental Workflow Diagram

The overall workflow for the solid-phase synthesis of this compound is depicted below.

Caption: Overall workflow for the solid-phase synthesis of this compound.

Detailed Experimental Protocol

This protocol is designed for manual synthesis in a fritted syringe or an automated synthesizer. All washing and reaction steps should be performed with adequate agitation.

Resin Preparation and First Amino Acid Coupling (Proline)

-

Resin Swelling: Place Rink Amide resin (~200 mg, 0.1 mmol) in a reaction vessel. Wash with DMF (3 x 5 mL), then swell in 5 mL of DMF for 1 hour.[7]

-

Initial Fmoc Deprotection: Drain the DMF. Add 5 mL of 20% (v/v) piperidine in DMF. Agitate for 3 minutes, drain. Add another 5 mL of 20% piperidine/DMF and agitate for 15 minutes.[8]

-

Washing: Drain the deprotection solution. Wash the resin thoroughly with DMF (5 x 5 mL) to remove all traces of piperidine.

-

Proline Activation: In a separate vial, dissolve Fmoc-Pro-OH (150 mg, 0.45 mmol) and HBTU (170 mg, 0.45 mmol) in 2 mL of DMF. Add DIPEA (156 µL, 0.9 mmol) and allow to pre-activate for 2-5 minutes.[9][10]

-

Coupling: Drain the wash solvent from the resin and add the activated Fmoc-Pro-OH solution. Agitate for 1-2 hours at room temperature.

-

Washing: Drain the coupling solution and wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL). A small sample of resin can be taken for a Kaiser test to confirm reaction completion (ninhydrin negative).

Peptide Chain Elongation (Amino Acid Addition Cycle)

The following cycle of deprotection, washing, and coupling is repeated for Fmoc-Arg(Pbf)-OH, Fmoc-His(Trt)-OH, and Fmoc-Gly-OH sequentially.

Caption: The iterative cycle for adding one amino acid during SPPS.

Table 2: Amino Acid Coupling Parameters

| Amino Acid | Fmoc-AA-OH (mg) | HBTU (mg) | DIPEA (µL) | Coupling Time |

| Fmoc-Arg(Pbf)-OH | 292 | 170 | 156 | 2-4 hours |

| Fmoc-His(Trt)-OH | 279 | 170 | 156 | 2-4 hours |

| Fmoc-Gly-OH | 134 | 170 | 156 | 1-2 hours |

| Quantities are per cycle for a 0.1 mmol synthesis. |

-

Fmoc Deprotection: Add 5 mL of 20% piperidine/DMF, agitate for 3 min, drain. Add another 5 mL, agitate for 15 min, drain.

-

Washing: Wash with DMF (5 x 5 mL).

-

Amino Acid Activation: Prepare the activated amino acid solution as described in step 4.1.4 using the quantities from Table 2.

-

Coupling: Add the activated amino acid solution to the resin and agitate for the time specified in Table 2.

-

Washing: Wash with DMF (3 x 5 mL). Confirm coupling completion with a Kaiser test.

Final Deprotection and Cleavage

-

Final Fmoc Removal: After coupling the final amino acid (Glycine), perform the Fmoc deprotection step (4.2.1) one last time.

-

Final Wash: Wash the peptide-resin thoroughly with DMF (5 x 5 mL), followed by DCM (5 x 5 mL), and dry the resin under vacuum for at least 1 hour.

-

Cleavage Cocktail Preparation: Prepare the cleavage cocktail fresh by combining the reagents below.[11]

Table 3: Cleavage Cocktail Composition (Reagent K modified)

| Reagent | Volume Percentage | Volume for 10 mL | Purpose |

| Trifluoroacetic acid (TFA) | 95% | 9.5 mL | Cleaves from resin, removes protecting groups |

| Triisopropylsilane (TIS) | 2.5% | 0.25 mL | Cation scavenger (protects Trt, Pbf) |

| Deionized Water | 2.5% | 0.25 mL | Cation scavenger, promotes cleavage |

-

Cleavage Reaction: Add the cleavage cocktail (~5 mL per 100 mg of resin) to the dry peptide-resin. Agitate gently at room temperature for 2-3 hours.[12]

-

Peptide Isolation: Filter the resin and collect the filtrate into a new centrifuge tube. Wash the resin twice with fresh TFA (1-2 mL) and combine the filtrates.

-

Precipitation: Add the combined filtrate dropwise into a 50 mL tube containing ~40 mL of cold diethyl ether. A white precipitate of the crude peptide should form.

-

Collection: Centrifuge the mixture (e.g., 3000 rpm for 10 min), decant the ether, and wash the peptide pellet twice with cold ether. Dry the crude peptide pellet under vacuum.

Purification and Analysis

Purification by RP-HPLC

The crude peptide is purified using reversed-phase high-performance liquid chromatography (RP-HPLC).[13][14]

Table 4: HPLC Purification Parameters

| Parameter | Condition |

| Column | Preparative C18 column (e.g., 10 µm, 250 x 21.2 mm) |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile (ACN) |

| Flow Rate | ~15-20 mL/min |

| Detection | UV at 215 or 220 nm[14] |

| Gradient | 5-35% B over 30 minutes (This is a starting point and must be optimized) |

-

Dissolve the crude peptide in a minimal amount of Mobile Phase A (add a small amount of ACN or acetic acid if solubility is an issue).

-

Inject the solution onto the equilibrated HPLC column.

-

Collect fractions corresponding to the major peak.

-

Analyze the purity of the collected fractions by analytical HPLC.

-

Pool the pure fractions (>95% purity) and lyophilize to obtain the final peptide as a white, fluffy powder (TFA salt).

Analysis and Characterization

-

Analytical HPLC: To confirm the purity of the final product using a gradient similar to the purification method on an analytical C18 column.[1]

-

Mass Spectrometry (LC-MS or MALDI-TOF): To confirm the identity of the peptide by verifying its molecular weight.[15]

-

This compound: C19H31N9O4

-

Monoisotopic Mass: 461.2502 Da

-

Average Mass: 461.5253 Da

-

Conclusion

This protocol provides a reliable method for the synthesis of this compound using manual or automated Fmoc-SPPS. By following these steps, researchers can obtain high-purity peptide suitable for a variety of scientific applications. Optimization of coupling times and the HPLC purification gradient may be necessary to achieve the highest possible yield and purity.

References

- 1. agilent.com [agilent.com]

- 2. ionresins.alfa-chemistry.com [ionresins.alfa-chemistry.com]

- 3. chempep.com [chempep.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. peptide.com [peptide.com]

- 7. chem.uci.edu [chem.uci.edu]

- 8. Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]

- 10. bachem.com [bachem.com]

- 11. tools.thermofisher.com [tools.thermofisher.com]

- 12. peptide.com [peptide.com]

- 13. hplc.eu [hplc.eu]

- 14. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]

- 15. gilson.com [gilson.com]

Application Notes and Protocols for the Purification of GHRP-amide using Reversed-Phase HPLC

For Researchers, Scientists, and Drug Development Professionals

Introduction

Growth Hormone Releasing Peptide-amide (GHRP-amide), which includes synthetic hexapeptides like GHRP-6 and GHRP-2, are potent growth hormone secretagogues. They function by binding to the growth hormone secretagogue receptor (GHSR-1a), also known as the ghrelin receptor, to stimulate the release of growth hormone from the pituitary gland. The synthesis of these peptides via solid-phase peptide synthesis (SPPS) often results in a crude product containing various impurities. These impurities can include deletion sequences, truncated peptides, and products of side reactions from protecting groups. For research, preclinical, and clinical applications, high purity of the GHRP-amide is essential. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard and most effective method for the purification of these synthetic peptides.

This document provides detailed application notes and protocols for the purification of GHRP-amide using RP-HPLC. It covers the principles of the separation, experimental protocols, and data presentation to guide researchers in achieving high-purity GHRP-amide.

Principle of Reversed-Phase HPLC for Peptide Purification

Reversed-phase HPLC separates molecules based on their hydrophobicity. In the context of peptide purification, a non-polar stationary phase (typically C18-silica) is used in conjunction with a polar mobile phase, which usually consists of a mixture of water and an organic solvent like acetonitrile (B52724). An ion-pairing agent, most commonly trifluoroacetic acid (TFA), is added to the mobile phase. TFA serves two primary purposes: it protonates the free silanol (B1196071) groups on the silica (B1680970) backbone, reducing peak tailing, and it forms ion pairs with the positively charged residues of the peptide, increasing its hydrophobicity and retention on the column.

The purification process involves injecting the crude peptide mixture onto the column and then eluting it with a gradient of increasing organic solvent concentration. Peptides with higher hydrophobicity will interact more strongly with the stationary phase and thus require a higher concentration of the organic solvent to elute. This differential retention allows for the separation of the desired GHRP-amide from its more hydrophilic or hydrophobic impurities.

Signaling Pathway of GHRP-amide

GHRP-amides like GHRP-6 and GHRP-2 mimic the action of the endogenous ligand ghrelin by binding to the Growth Hormone Secretagogue Receptor (GHSR-1a), a G protein-coupled receptor. This binding event initiates a downstream signaling cascade that results in the secretion of growth hormone.

Caption: GHRP-amide signaling pathway for growth hormone release.

Experimental Workflow for GHRP-amide Purification

The overall workflow for obtaining pure GHRP-amide involves several key stages, from the initial synthesis to the final quality control of the purified product.

Caption: Experimental workflow for GHRP-amide purification.

Experimental Protocols

Sample Preparation of Crude GHRP-amide

-

Dissolution: Accurately weigh the lyophilized crude GHRP-amide. Dissolve the peptide in Mobile Phase A (see below) to a concentration of 10-20 mg/mL. The dissolution solvent should be compatible with the initial HPLC mobile phase conditions to ensure good peak shape.

-

Sonication and Vortexing: To aid dissolution, vortex the sample and sonicate in a water bath for short intervals. Avoid excessive heating.

-

Filtration: Filter the dissolved sample through a 0.45 µm syringe filter to remove any particulate matter that could clog the HPLC column.

Reversed-Phase HPLC Purification Protocol

The following protocol is a general guideline and may require optimization based on the specific GHRP-amide and the impurity profile.

Instrumentation and Columns:

-

HPLC System: A preparative HPLC system equipped with a gradient pump, an autosampler (or manual injector), a UV detector, and a fraction collector.

-

Column: A C18 reversed-phase column is recommended. Column dimensions will depend on the amount of crude peptide to be purified (e.g., 250 x 21.2 mm for gram-scale purification, or 250 x 10 mm for milligram-scale).

Mobile Phases:

-

Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.

-

Mobile Phase B: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile.

Chromatographic Conditions:

-

Flow Rate: Dependent on column dimensions (e.g., 15-20 mL/min for a 21.2 mm ID column).

-

Detection Wavelength: 220 nm and 280 nm.

-

Column Temperature: 30-40 °C.

-

Injection Volume: Dependent on the column size and sample concentration.

-

Gradient Program: A linear gradient from a low percentage of Mobile Phase B to a higher percentage is typically used. An example gradient is shown below.

| Time (minutes) | % Mobile Phase B |

| 0 | 10 |

| 5 | 10 |

| 45 | 60 |

| 50 | 90 |

| 55 | 90 |

| 60 | 10 |

| 70 | 10 |

Procedure:

-

Equilibrate the column with the initial mobile phase conditions (e.g., 10% Mobile Phase B) for at least 5-10 column volumes.

-

Inject the prepared crude GHRP-amide sample onto the column.

-

Run the gradient program as defined.

-

Monitor the chromatogram in real-time and collect fractions corresponding to the main peak, which should be the desired GHRP-amide. Collect the beginning and tail of the main peak in separate fractions for purity analysis.

-

After the elution of the main peak, a steep gradient wash with a high percentage of Mobile Phase B is recommended to elute any strongly retained impurities.

-

Re-equilibrate the column to the initial conditions before the next injection.

Post-Purification Processing

-

Purity Analysis of Fractions: Analyze the collected fractions using analytical RP-HPLC and mass spectrometry to confirm the purity and identity of the GHRP-amide.

-

Pooling: Combine the fractions that meet the desired purity specification (e.g., >98%).

-

Solvent Removal: Remove the acetonitrile from the pooled fractions using a rotary evaporator.

-

Lyophilization: Freeze the remaining aqueous solution and lyophilize to obtain the purified GHRP-amide as a white, fluffy powder.

Data Presentation

The following tables illustrate how different HPLC parameters can influence the purification of GHRP-amide. The data presented are representative and should be used as a guide for method development and optimization.

Table 1: Effect of Gradient Slope on GHRP-amide Purity and Recovery

| Gradient Slope (%B/min) | Retention Time (min) | Purity (%) | Recovery (%) |

| 0.5 | 35.2 | 99.1 | 85 |

| 1.0 | 28.5 | 98.5 | 92 |

| 2.0 | 21.8 | 97.2 | 95 |

Conditions: C18 column (250 x 10 mm), Flow rate: 4 mL/min, Detection: 220 nm.

Table 2: Comparison of Different C18 Columns for GHRP-amide Purification

| Column | Particle Size (µm) | Purity (%) | Resolution (Main Peak vs. Closest Impurity) |

| Column A (Standard C18) | 5 | 98.5 | 1.8 |

| Column B (High-res C18) | 3.5 | 99.2 | 2.5 |

| Column C (Wide-pore C18) | 10 | 98.1 | 1.6 |

Conditions: Gradient: 1%/min, Flow rate: 4 mL/min, Detection: 220 nm.

Table 3: Influence of Mobile Phase Additive on Peak Shape and Purity

| Mobile Phase Additive (0.1%) | Asymmetry Factor | Purity (%) |

| Trifluoroacetic Acid (TFA) | 1.1 | 98.5 |

| Formic Acid (FA) | 1.8 | 96.7 |

| Acetic Acid (AA) | 2.2 | 95.3 |

Conditions: C18 column (250 x 10 mm), Gradient: 1%/min, Flow rate: 4 mL/min, Detection: 220 nm.

Conclusion